2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol
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Overview
Description
2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol is a chemical compound with the molecular formula C10H16N2OS It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the 2-position, a methyl group at the 6-position, and a pentyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-mercaptopyrimidine, methyl iodide, and pentyl bromide.
Alkylation: The 2-mercaptopyrimidine undergoes alkylation with methyl iodide to introduce the methyl group at the 6-position.
Substitution: The resulting intermediate is then subjected to a substitution reaction with pentyl bromide to introduce the pentyl group at the 5-position.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions on the pyrimidine ring.
Scientific Research Applications
2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar structure but with a hydroxyl group at the 4-position instead of a pentyl group.
2-Mercapto-4-methylpyrimidine: Lacks the pentyl group and has a simpler structure.
Uniqueness
2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol is unique due to the presence of the pentyl group, which can influence its chemical properties and biological activity
Properties
IUPAC Name |
6-methyl-5-pentyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-4-5-6-8-7(2)11-10(14)12-9(8)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPDHKUUVROKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC(=S)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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